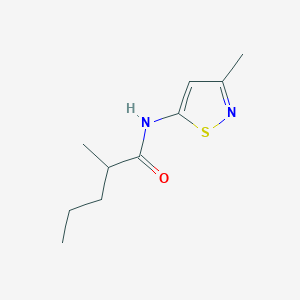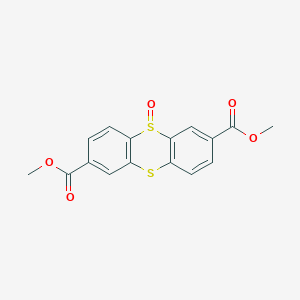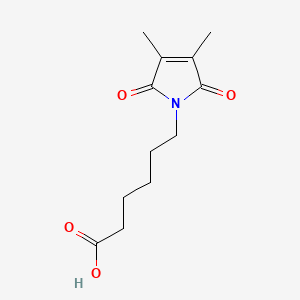
Trematol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trematol, also known as tramadol, is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is known for its dual mechanism of action, which includes both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake. This unique combination makes tramadol effective for a variety of pain conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tramadol typically involves the Mannich reaction, where a secondary amine reacts with formaldehyde and a phenol. The key steps include:
Mannich Reaction: The reaction of 3-methoxyphenol with formaldehyde and dimethylamine to form the Mannich base.
Grignard Reaction: The Mannich base is then subjected to a Grignard reaction with cyclohexanone to yield tramadol.
Industrial Production Methods: Industrial production of tramadol often involves the same synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography.
Types of Reactions:
Oxidation: Tramadol can undergo oxidation to form N-oxide derivatives.
Reduction: It can be reduced to form desmethyltramadol.
Substitution: Tramadol can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
O-desmethyltramadol: Formed through metabolic processes.
N-oxide derivatives: Formed through oxidation reactions.
科学的研究の応用
Tramadol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying opioid receptor interactions.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Widely used in pain management research, particularly for chronic pain conditions.
Industry: Used in the development of new analgesic formulations and delivery systems.
作用機序
Tramadol exerts its effects through a dual mechanism:
Opioid Receptor Agonism: Tramadol and its active metabolite, O-desmethyltramadol, bind to μ-opioid receptors in the central nervous system, altering the perception of pain.
Inhibition of Norepinephrine and Serotonin Reuptake: Tramadol inhibits the reuptake of these neurotransmitters, enhancing their pain-relieving effects.
類似化合物との比較
Tapentadol: Similar to tramadol but with a higher potency and a different balance of opioid and norepinephrine reuptake inhibition.
Codeine: Another opioid analgesic, but with a higher potential for addiction and different metabolic pathways.
Gabapentin: An anticonvulsant with pain-relieving properties, but works through different mechanisms involving calcium channels.
Uniqueness of Tramadol: Tramadol’s unique combination of opioid receptor agonism and neurotransmitter reuptake inhibition sets it apart from other analgesics. This dual mechanism provides effective pain relief with a lower risk of addiction compared to traditional opioids.
特性
CAS番号 |
64554-36-5 |
|---|---|
分子式 |
C30H50O |
分子量 |
426.7 g/mol |
IUPAC名 |
(3S,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22-,23-,24+,25-,27+,28+,29+,30-/m0/s1 |
InChIキー |
VWYANPOOORUCFJ-SODLRXKTSA-N |
異性体SMILES |
CC(C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |
正規SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)




![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
